![molecular formula C12H15N3OS B2463538 6-エチル-2-(ピロリジン-1-イル)-3H,4H-チエノ[2,3-d]ピリミジン-4-オン CAS No. 724745-15-7](/img/no-structure.png)

6-エチル-2-(ピロリジン-1-イル)-3H,4H-チエノ[2,3-d]ピリミジン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

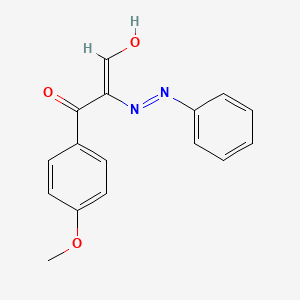

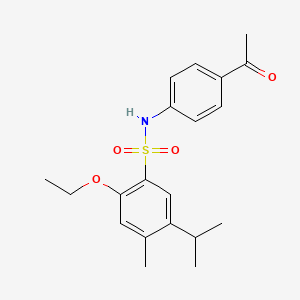

“6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .科学的研究の応用

植物生長促進

- ETP誘導体は、ヘテロオーキシンに対して65〜87%のレベルに達する顕著な植物生長促進効果を示しています。 この特性により、作物の収量増加と持続可能な農業の促進に役立つ有望な候補となっています .

認知障害に対するPDE9A阻害

- ETP骨格を含む化合物PF-04447943は、選択的な脳透過性ホスホジエステラーゼ9A(PDE9A)阻害剤として作用します。 PDE9A阻害は、アルツハイマー病やその他の神経変性疾患を含む認知障害に対する潜在的な治療的意味合いを持っています .

抗ウイルス活性

- 特定のETP誘導体は、抗ウイルス特性について広く研究されていませんが、その構造的特徴はさらなる調査に値します。 研究者らは、潜在的に抗ウイルス効果を示す可能性のあるETP部分を含む新規誘導体を合成しました .

創薬のための足場

- ETPのピロリジン環は、創薬のための足場としての汎用性に貢献しています。 そのsp3混成は、ファーマコフォア空間を効率的に探索することを可能にし、環の非平面性は三次元的なカバレッジを強化します。これは、「擬回転」として知られています .

複素環化学

- ETP誘導体は、1,2,4-トリアゾール、1,3,4-オキサジアゾール、フランなどの追加の複素環を含むように改変されています。 これらの改変は、ETPベースの化合物の化学的多様性と潜在的な用途を拡大します .

生物学的スクリーニングとその先

- 上記で述べた具体的な用途以外にも、ETP誘導体は、さまざまな生物学的アッセイで評価され続けています。 研究者らは、酵素、受容体、細胞経路との相互作用を調査し、新規の治療標的を明らかにすることを目指しています .

作用機序

Target of Action

Related compounds have shown interactions with various biological targets, suggesting a potential for diverse biological activities .

Mode of Action

It’s worth noting that related compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, suggesting a potential for diverse downstream effects .

Pharmacokinetics

Related compounds have been shown to have favorable pharmacokinetic properties .

Result of Action

Related compounds have been shown to have various biological effects, suggesting a potential for diverse cellular responses .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of many compounds .

生化学分析

Biochemical Properties

The pyrrolidine ring in 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can influence the function of these biomolecules and alter the course of biochemical reactions .

Cellular Effects

6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can have a variety of effects on cells and cellular processes . For example, it has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid of rodents . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects through a variety of mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action can depend on the specific biochemical context and the other molecules present .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of this particular compound is currently limited.

Dosage Effects in Animal Models

The effects of 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can vary with dosage in animal models . For instance, it has been reported to exhibit procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . Specific information on dosage effects, threshold effects, and toxic or adverse effects at high doses is currently limited.

Metabolic Pathways

6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is likely involved in various metabolic pathways, given its interactions with enzymes and other biomolecules . Specific information on the metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

The transport and distribution of 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one within cells and tissues can depend on a variety of factors, including any transporters or binding proteins that it interacts with . Specific information on the transport and distribution of this compound is currently limited.

Subcellular Localization

The subcellular localization of 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can influence its activity and function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific information on the subcellular localization of this compound is currently limited.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid ethyl ester with pyrrolidine followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid ethyl ester", "pyrrolidine", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid ethyl ester with pyrrolidine in the presence of acetic anhydride and sodium acetate to form 6-ethyl-2-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-4-one intermediate.", "Step 2: Cyclization of the intermediate in the presence of acetic anhydride and sodium acetate to form 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one.", "Step 3: Oxidation of the final product using hydrogen peroxide and water to obtain the desired compound." ] } | |

CAS番号 |

724745-15-7 |

分子式 |

C12H15N3OS |

分子量 |

249.33 |

IUPAC名 |

6-ethyl-2-pyrrolidin-1-yl-3H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H15N3OS/c1-2-8-7-9-10(16)13-12(14-11(9)17-8)15-5-3-4-6-15/h7H,2-6H2,1H3,(H,13,14,16) |

InChIキー |

BEDUBZHBHWDQDV-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(S1)N=C(NC2=O)N3CCCC3 |

溶解性 |

soluble |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2463462.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2463463.png)

![1-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2463465.png)

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B2463468.png)

![ethyl 3-carbamoyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463477.png)

![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)